Omeprazole sulfide-d3 chemical structure
Omeprazole sulfide-d3 chemical structure
Technical Guide: Omeprazole Sulfide-d3
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Omeprazole sulfide-d3, a deuterated analog of an active metabolite of Omeprazole. It is primarily utilized as an internal standard for the precise quantification of Omeprazole sulfide (B99878) in various biological matrices using mass spectrometry-based assays.[1][2][3] This guide details its chemical structure, physicochemical properties, typical analytical methodologies, and its role in metabolic studies. The information is intended to support professionals in drug metabolism, pharmacokinetics, and analytical chemistry.
Chemical Identity and Physicochemical Properties
Omeprazole sulfide-d3 is the isotopically labeled version of Omeprazole sulfide, a key metabolite of the proton pump inhibitor Omeprazole.[3][4] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical studies.[3]
Data Summary
The key chemical and physical properties of Omeprazole sulfide-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| IUPAC Name | 2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | [5] |
| Synonyms | OMEP sulfide-d3, OMP sulfide-d3, Ufiprazole-d3, Pyrmetazole-d3 | [1][2] |
| CAS Number | 922730-98-1 | [5][6][7][8] |
| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | [1][2][6][8][9] |
| Molecular Weight | 332.4 g/mol | [1][2][5] |
| Exact Mass | 332.13862827 Da | [5] |
| Appearance | Solid; Pale yellow or White to off-white powder | [2][6][10] |
| Purity | Typically ≥98%; ≥99% deuterated forms (d1-d3) | [1][2][6] |
| Solubility | Soluble in Acetonitrile (B52724), Chloroform, DMSO, DMF, Ethanol | [1][2][10] |
| InChI | InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | [5] |
| InChIKey | XURCIPRUUASYLR-HPRDVNIFSA-N | [5] |
| SMILES | [2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | [5] |
Chemical Structure and Synthesis
Chemical Structure
The chemical structure of Omeprazole sulfide-d3 consists of a benzimidazole (B57391) ring linked to a pyridine (B92270) ring through a methylsulfanyl bridge. The deuterium atoms are located on the methoxy (B1213986) group attached to the benzimidazole moiety.
Caption: 2D Chemical Structure of Omeprazole Sulfide-d3.
General Synthesis Pathway
Omeprazole sulfide is a key intermediate in the synthesis of Omeprazole.[10][11] The synthesis generally involves the coupling of a substituted benzimidazole moiety with a substituted pyridine moiety. The deuterated analog is synthesized by utilizing a deuterated starting material, specifically 6-(methoxy-d3)-1H-benzimidazole-2-thiol.
Caption: General synthesis workflow for Omeprazole Sulfide-d3.
Experimental Protocols and Methodologies
Omeprazole sulfide-d3's primary application is as an internal standard (IS) for the quantification of its non-labeled counterpart in biological samples by LC-MS or GC-MS.[1][2][3]
Quantification of Omeprazole Sulfide using LC-MS/MS
This protocol outlines a general methodology for using Omeprazole sulfide-d3 as an internal standard. Specific parameters must be optimized for the particular instrument and matrix.
Objective: To quantify Omeprazole sulfide in a plasma sample.
Materials:
-
Blank plasma
-
Omeprazole sulfide (analytical standard)
-
Omeprazole sulfide-d3 (internal standard)
-
Acetonitrile (ACN)
-
Formic Acid
-
Water (LC-MS grade)
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Omeprazole sulfide and Omeprazole sulfide-d3 (IS) in methanol (B129727) or acetonitrile.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Omeprazole sulfide stock solution to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL) by spiking into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (e.g., 500 ng/mL Omeprazole sulfide-d3).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of Omeprazole sulfide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantification using Omeprazole sulfide-d3 as an internal standard.
Application and Biological Context
Primary Application
The primary role of Omeprazole sulfide-d3 is as a stable isotope-labeled internal standard.[3] Its use is critical in pharmacokinetic studies that require accurate measurement of Omeprazole sulfide concentrations over time following the administration of Omeprazole. Because it co-elutes with the unlabeled analyte and behaves similarly during sample extraction and ionization, it effectively corrects for matrix effects and variations in instrument response, leading to high precision and accuracy.[13]
Biological Significance
Omeprazole is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[14] Omeprazole sulfide is an active metabolite formed through this process.[1][4] Understanding the formation and clearance of this metabolite is important for evaluating the overall disposition of the parent drug. Omeprazole sulfide itself has been reported to be a direct-acting inhibitor of CYP2C19.[10]
Caption: Metabolic conversion of Omeprazole to Omeprazole Sulfide.
References
- 1. Omeprazole sulfide-d3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfanyl)-6-((~2~H_3_)methyloxy)-1H-benzimidazole | C17H19N3O2S | CID 45040155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esschemco.com [esschemco.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Omeprazole Sulphide-D3 - Acanthus Research [acanthusresearch.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 11. scispace.com [scispace.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
